Cas no 2090982-13-9 (2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid)

2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 3-Furancarboxylic acid, 2-[[(1,1-dimethylethoxy)carbonyl]amino]-
- 2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid
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- MDL: MFCD30697583
- Inchi: 1S/C10H13NO5/c1-10(2,3)16-9(14)11-7-6(8(12)13)4-5-15-7/h4-5H,1-3H3,(H,11,14)(H,12,13)
- InChI Key: RZUMQDFJBWAQLK-UHFFFAOYSA-N
- SMILES: O1C=CC(C(O)=O)=C1NC(OC(C)(C)C)=O
2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-331572-1g |
2-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid |
2090982-13-9 | 1g |
$0.0 | 2023-09-04 | ||
Enamine | EN300-331572-1.0g |
2-{[(tert-butoxy)carbonyl]amino}furan-3-carboxylic acid |
2090982-13-9 | 1.0g |
$0.0 | 2023-02-23 |
2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid Related Literature
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Maria Adobes-Vidal,Harriet Pearce,Patrick R. Unwin Phys. Chem. Chem. Phys., 2017,19, 17827-17833
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Arvind K. Gupta,Alexander Steiner,Ramamoorthy Boomishankar Dalton Trans., 2012,41, 9753-9759
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Golam Moula,Moumita Bose,Sabyasachi Sarkar New J. Chem., 2019,43, 8332-8340
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4. Water
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Cynthia J. Olson Reichhardt,Charles Reichhardt Soft Matter, 2014,10, 6332-6338
Additional information on 2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid
Comprehensive Overview of 2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid (CAS No. 2090982-13-9)
2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid (CAS No. 2090982-13-9) is a specialized organic compound that has garnered significant attention in pharmaceutical and agrochemical research. This furan-based carboxylic acid derivative is particularly valued for its role as a building block in the synthesis of more complex molecules. Its unique structure, featuring a tert-butoxycarbonyl (Boc) protected amino group and a carboxylic acid functionality, makes it a versatile intermediate in medicinal chemistry. Researchers are increasingly exploring its applications in drug discovery, especially in the development of small molecule inhibitors and bioconjugates.
The compound's CAS number 2090982-13-9 is a critical identifier for regulatory and commercial purposes, ensuring precise tracking in global chemical databases. In recent years, the demand for Boc-protected furan derivatives like this has surged due to their stability and reactivity in peptide coupling reactions. This aligns with the growing interest in green chemistry and sustainable synthesis, as the compound can facilitate efficient reactions with minimal byproducts. Users searching for "Boc-amino furan synthesis" or "furan-3-carboxylic acid applications" will find this compound highly relevant to their queries.
From a structural perspective, the tert-butoxycarbonyl group in 2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid serves as a protective moiety for the amino functionality, which is crucial in multi-step synthetic routes. This feature is particularly advantageous in solid-phase peptide synthesis (SPPS), a technique widely used in biopharmaceutical development. The compound's carboxylic acid group further enables conjugation with amines or alcohols, making it a pivotal component in creating heterocyclic scaffolds. These attributes have positioned it as a subject of interest in forums discussing "advanced organic synthesis" and "pharmaceutical intermediates."
In the context of drug design, CAS 2090982-13-9 has been explored for its potential in modulating enzyme activity and protein-protein interactions. Its furan ring contributes to π-stacking interactions, which are essential for binding to biological targets. This has led to its inclusion in studies focusing on kinase inhibitors and GPCR modulators, topics frequently searched by medicinal chemists. Additionally, its compatibility with microwave-assisted synthesis—a trending topic in high-throughput chemistry—enhances its appeal for modern laboratories.
The commercial availability of 2-{(tert-butoxy)carbonylamino}furan-3-carboxylic acid has also made it a staple in academic and industrial settings. Suppliers often highlight its purity (>95%) and suitability for high-yield reactions, addressing common concerns about scalability and reproducibility. For those investigating "carboxylic acid derivatives in drug development" or "Boc-protection strategies," this compound offers a practical case study. Its stability under ambient conditions further reduces logistical challenges, a point emphasized in discussions about global chemical supply chains.
Looking ahead, the compound's role in fragment-based drug discovery (FBDD) is gaining traction. Its moderate molecular weight and balanced lipophilicity align with the criteria for lead optimization, a hot topic in preclinical research. As the pharmaceutical industry shifts toward targeted therapies, the demand for specialized intermediates like CAS 2090982-13-9 is expected to rise. This trend is reflected in search queries such as "furan derivatives in oncology" and "Boc-amino acids for peptide mimetics," underscoring its interdisciplinary relevance.
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